6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-AMINO-8-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the amino group and the chlorophenylmethoxy and ethoxyphenyl substituents. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce a variety of functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
6-AMINO-8-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-AMINO-8-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-8-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}-8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
- 6-AMINO-8-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}-8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Uniqueness
The uniqueness of 6-AMINO-8-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE lies in its specific substituents and the resulting chemical properties. The presence of the chlorophenylmethoxy and ethoxyphenyl groups imparts distinct reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C26H21ClN2O5 |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
6-amino-8-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C26H21ClN2O5/c1-2-30-22-9-16(5-8-20(22)31-13-15-3-6-17(27)7-4-15)25-18-10-23-24(33-14-32-23)11-21(18)34-26(29)19(25)12-28/h3-11,25H,2,13-14,29H2,1H3 |
InChI Key |
DFWCQZCYVNFPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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